N-(PYRIDIN-3-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide is an organic compound that features a biphenyl structure with a pyridine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 80-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of nicotinic acetylcholine receptors, it binds to the receptor sites and modulates their activity, leading to analgesic effects . The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-(3-pyridinyl) spirocyclic diamines: These compounds are also investigated for their interaction with nicotinic acetylcholine receptors.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives: These compounds are studied for their potential as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway.
Uniqueness
N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl and pyridine moieties contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H14N2O |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-phenyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C18H14N2O/c21-18(20-17-7-4-12-19-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,20,21) |
InChI Key |
YOVOGPYHFUQCOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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